molecular formula C8H14O2S B14388847 Ethyl 3-sulfanylhex-2-enoate CAS No. 89745-55-1

Ethyl 3-sulfanylhex-2-enoate

Cat. No.: B14388847
CAS No.: 89745-55-1
M. Wt: 174.26 g/mol
InChI Key: KZGNRZHWNGBHPI-UHFFFAOYSA-N
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Description

Ethyl 3-sulfanylhex-2-enoate is an organic compound with the molecular formula C8H14O2S It is characterized by the presence of a sulfanyl group attached to a hexenoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-sulfanylhex-2-enoate typically involves the alkylation of enolate ions. The process begins with the formation of an enolate ion from a suitable precursor, such as ethyl acetoacetate, in the presence of a strong base like sodium ethoxide. The enolate ion then undergoes alkylation with an appropriate alkyl halide, such as 3-bromo-1-propanethiol, to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods involve continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-sulfanylhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The double bond in the hexenoate backbone can be reduced to form saturated derivatives.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-sulfanylhex-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-sulfanylhex-2-enoate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

    Ethyl 3-mercaptohexanoate: Similar structure but with a saturated backbone.

    Ethyl 3-thiohex-2-enoate: Similar structure but with a different position of the sulfanyl group.

Uniqueness: Ethyl 3-sulfanylhex-2-enoate is unique due to the presence of both a sulfanyl group and a double bond in its structure. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in its saturated or differently substituted analogs .

Properties

CAS No.

89745-55-1

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

ethyl 3-sulfanylhex-2-enoate

InChI

InChI=1S/C8H14O2S/c1-3-5-7(11)6-8(9)10-4-2/h6,11H,3-5H2,1-2H3

InChI Key

KZGNRZHWNGBHPI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)OCC)S

Origin of Product

United States

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